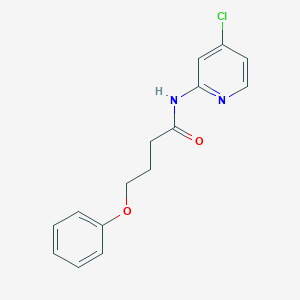![molecular formula C15H16BrNO3 B7628935 5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one](/img/structure/B7628935.png)
5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one, also known as BIPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BIPPP belongs to the class of pyridones and has been synthesized using various methods. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one inhibits the activity of PDE4 by binding to its catalytic site. This binding prevents the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that regulates various physiological processes, including inflammation. The inhibition of PDE4 by 5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one leads to an increase in cAMP levels, which in turn leads to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential treatment for cancer. 5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one has also been found to have neuroprotective properties, protecting neurons from oxidative stress and inflammation-induced damage. Additionally, 5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one has several advantages for lab experiments. It has a high purity and can be synthesized using various methods with high yields. 5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one has also been extensively studied, and its mechanism of action is well understood. However, 5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one has some limitations, including its low solubility in water, which can make it challenging to administer in vivo. Additionally, the long-term effects of 5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one on the body are not well understood, and further research is needed to determine its safety profile.
将来の方向性
There are several future directions for the research on 5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one. One potential direction is to investigate its potential as a treatment for inflammatory diseases such as asthma and COPD. Another direction is to explore its potential as a treatment for cancer and neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to determine the safety profile of 5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one and its long-term effects on the body. Overall, 5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one has significant potential for therapeutic applications, and further research is needed to fully understand its potential.
合成法
5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one can be synthesized using various methods, including the reaction of 2-bromo-5-chloropyridine with 3-(4-methoxyphenoxy)propylamine in the presence of a base. Another method involves the reaction of 2-chloro-5-bromo-pyridine with 3-(4-methoxyphenoxy)propylamine in the presence of a palladium catalyst. The synthesis of 5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one using these methods has been reported to have high yields and purity.
科学的研究の応用
5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 5-Bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
特性
IUPAC Name |
5-bromo-1-[3-(4-methoxyphenoxy)propyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-19-13-4-6-14(7-5-13)20-10-2-9-17-11-12(16)3-8-15(17)18/h3-8,11H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKXBXXIZRWWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCN2C=C(C=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(7-Methylimidazo[1,2-a]pyridine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7628878.png)

![7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B7628887.png)
![3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methyl-6-oxo-1H-pyridazine-5-carbonitrile](/img/structure/B7628892.png)

![2-methyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7628905.png)
![(6-chloro-2-ethylimidazo[1,2-a]pyridin-3-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7628907.png)

![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide](/img/structure/B7628922.png)


![2,3-Dihydroindol-1-yl-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methanone](/img/structure/B7628958.png)
![2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid](/img/structure/B7628965.png)